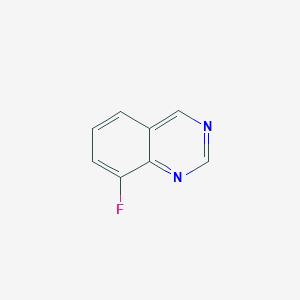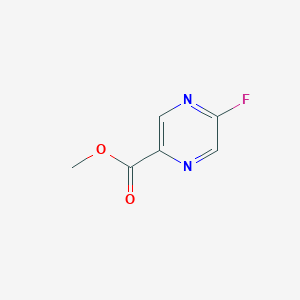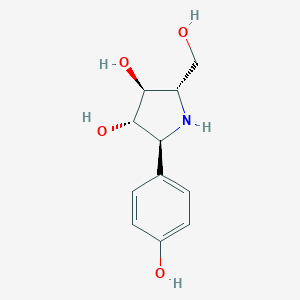
4-(2',4'-Difluorobiphenyl-4-yl)-3-methylene-4-oxobutanoic acid
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as alkyl-phenylketones . These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group . It has a linear formula of C17H16F2O2 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C17H16F2O2 . It has a molecular weight of 290.313 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 290.313 . Unfortunately, the specific physical and chemical properties of this compound are not available in the resources I found.Wissenschaftliche Forschungsanwendungen
Synthesis and Anti-inflammatory Activity : Analogs of 4-(2',4'-Difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid, containing a double bond or a methyl group, were prepared and evaluated for anti-inflammatory activity. These analogs, however, did not reach the activity of the standard compound, flobufen (Kuchař et al., 1995).
Pharmacological Profile : A study on 4-(2’,4’-Difluorobiphenyl-4-yl)-2-methylbutyric acid (deoxoflobufen) compared it with flobufen. Deoxoflobufen exhibited strong anti-inflammatory, antiarthritic, and immunomodulatory effects, comparable to flobufen but with less toxicity (Bulej et al., 2005).
Crystal Structure Analysis : The crystal structure of deoxoflobufen was examined, providing insights into the molecular structure of this compound (Bulej et al., 2004).
Structural Study of Flobufen : A study investigated the structure of flobufen and its salts, revealing an unexpected coplanar arrangement of the 2,4-difluorobiphenyl group in the flobufen salt due to molecular packing effects (Jegorov et al., 1997).
Derivatives and Anti-inflammatory Effects : Functional derivatives and salts of 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid were prepared, and their anti-inflammatory effects were evaluated, with some showing significant activity (Kuchař et al., 1994).
Antirheumatic Properties : VUFB-16066, another name for 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid, was identified as a compound with potent anti-inflammatory and immunomodulatory effects, indicating potential as an antirheumatic drug (Panajotová et al., 1997).
Spectroscopic and Structural Studies : Various studies have been conducted on the spectroscopic and structural properties of derivatives of 4-oxobutanoic acid, contributing to the understanding of their chemical behavior and potential applications in various fields, including pharmacology (Raju et al., 2015).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[4-(2,4-difluorophenyl)benzoyl]but-3-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2O3/c1-10(8-16(20)21)17(22)12-4-2-11(3-5-12)14-7-6-13(18)9-15(14)19/h2-7,9H,1,8H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYOGZUDBMKUQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC(=O)O)C(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40168976 | |
| Record name | (1,1'-Biphenyl)-4-butanoic acid, 2',4'-difluoro-beta-methylene-gamma-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40168976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2',4'-Difluorobiphenyl-4-yl)-3-methylene-4-oxobutanoic acid | |
CAS RN |
170950-54-6 | |
| Record name | (1,1'-Biphenyl)-4-butanoic acid, 2',4'-difluoro-beta-methylene-gamma-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170950546 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,1'-Biphenyl)-4-butanoic acid, 2',4'-difluoro-beta-methylene-gamma-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40168976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(1'S,2S,4'R)-7',7'-Dimethyl-4-oxospiro[1,3-dioxolane-2,2'-bicyclo[2.2.1]heptane]-1'-yl]-N,N-di(propan-2-yl)methanesulfonamide](/img/structure/B71467.png)
![1,4-Dioxaspiro[4.4]non-6-ene-6-carbaldehyde](/img/structure/B71469.png)



![Diethyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2,5-dicarboxylate](/img/structure/B71475.png)

![Furo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B71481.png)





